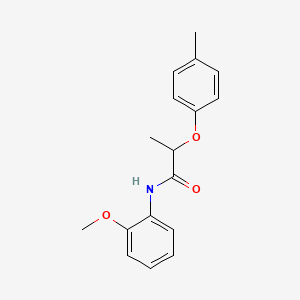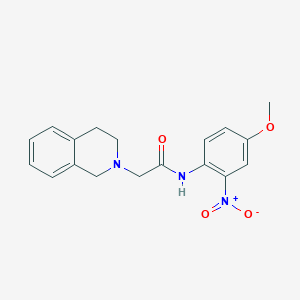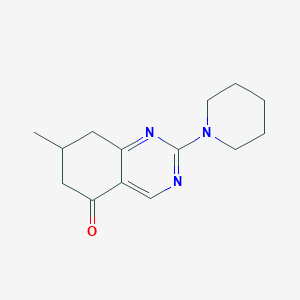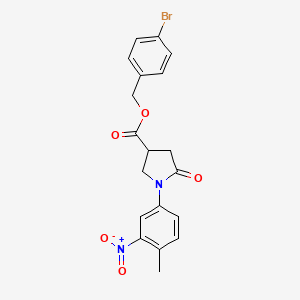
1-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)-1-propanone
描述
1-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)-1-propanone is a chemical compound commonly known as PMK, which is widely used in the synthesis of various drugs, including MDMA (ecstasy) and methamphetamine. PMK is a precursor chemical that plays a crucial role in the illicit drug manufacturing industry. Despite its illegal use, PMK has many scientific research applications, including its use in the study of biochemical and physiological effects, mechanism of action, and future directions.
作用机制
PMK plays a crucial role in the synthesis of various drugs, including MDMA and methamphetamine. The mechanism of action of these drugs involves the release of serotonin and dopamine in the brain, which leads to increased feelings of euphoria, energy, and sociability. PMK is a precursor chemical that is converted into the final drug product through a series of chemical reactions.
Biochemical and Physiological Effects
PMK has many biochemical and physiological effects, including its ability to act as a central nervous system stimulant. PMK can cause an increase in heart rate, blood pressure, and body temperature, which can lead to serious health complications, including seizures, heart failure, and death. PMK can also cause psychological effects, including anxiety, paranoia, and hallucinations.
实验室实验的优点和局限性
PMK has many advantages and limitations for lab experiments. PMK is a precursor chemical that can be used to synthesize various drugs, including MDMA and methamphetamine. This makes PMK a valuable tool for studying the synthesis and mechanism of action of these drugs. However, the use of PMK in lab experiments is limited by its illegal status and potential health risks.
未来方向
There are many future directions for the study of PMK, including its use in the development of new drugs and the study of its biochemical and physiological effects. PMK has the potential to be used in the development of new drugs that can treat various medical conditions, including depression, anxiety, and post-traumatic stress disorder. PMK can also be used in the study of its biochemical and physiological effects, including its impact on the central nervous system, cardiovascular system, and immune system.
Conclusion
In conclusion, PMK is a chemical compound that plays a crucial role in the illicit drug manufacturing industry. Despite its illegal use, PMK has many scientific research applications, including its use in the study of biochemical and physiological effects, mechanism of action, and future directions. PMK has the potential to be used in the development of new drugs and the study of its impact on the central nervous system, cardiovascular system, and immune system.
科学研究应用
PMK has many scientific research applications, including its use in the study of biochemical and physiological effects, mechanism of action, and future directions. PMK has been used in the study of the synthesis of various drugs, including MDMA and methamphetamine. PMK has also been used in the study of the mechanism of action of these drugs, which involves the release of serotonin and dopamine in the brain.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-4-3-10-17(12-13)11-9-16(18)14-5-7-15(19-2)8-6-14;/h5-8,13H,3-4,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWZZYUHOISBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)C2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxyphenyl)-3-(3-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-fluorobenzamide](/img/structure/B4234042.png)
![1-ethyl-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4234051.png)
![1-[3-(dipropylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4234055.png)
![methyl 4-[4-(2-anilino-2-oxoethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4234057.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4234066.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4234084.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4234097.png)
![1-cycloheptyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4234106.png)

![N-(4-chlorophenyl)-2-[1-(4-methylbenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4234121.png)


![N-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4234146.png)